1-Ethoxy-2-methylidenecyclopentane
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Overview
Description
1-Ethoxy-2-methylidenecyclopentane is an organic compound characterized by a cyclopentane ring with an ethoxy group and a methylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methylidenecyclopentane typically involves the reaction of cyclopentanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This is followed by a Wittig reaction to introduce the methylidene group. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methylidenecyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-ethoxy-2-methylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-Ethoxy-2-methylidenecyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methylidenecyclopentane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methylidene groups play a crucial role in binding to active sites and modulating biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 1-Ethoxy-2-methylcyclopentane
- 1-Methoxy-2-methylidenecyclopentane
- 1-Ethoxy-2-methylcyclohexane
Comparison: 1-Ethoxy-2-methylidenecyclopentane is unique due to the presence of both an ethoxy group and a methylidene group on a cyclopentane ring. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, the methylidene group introduces additional reactivity, making it more versatile in synthetic applications.
Properties
CAS No. |
111945-76-7 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-ethoxy-2-methylidenecyclopentane |
InChI |
InChI=1S/C8H14O/c1-3-9-8-6-4-5-7(8)2/h8H,2-6H2,1H3 |
InChI Key |
ZGCRPDJJVHMFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC1=C |
Origin of Product |
United States |
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